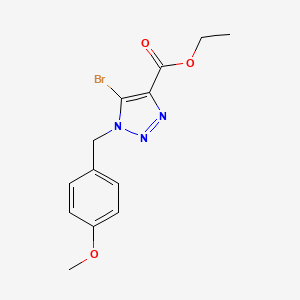

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

Molecular Formula |

C13H14BrN3O3 |

|---|---|

Molecular Weight |

340.17 g/mol |

IUPAC Name |

ethyl 5-bromo-1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate |

InChI |

InChI=1S/C13H14BrN3O3/c1-3-20-13(18)11-12(14)17(16-15-11)8-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3 |

InChI Key |

XSKNOBYKTCHSGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,3-Triazole Core via Azide-Alkyne Cycloaddition

The foundational step in preparing ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is the synthesis of the 1,2,3-triazole ring through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective and efficient "click chemistry" reaction.

-

- 4-Methoxybenzyl azide, prepared by treating 4-methoxybenzyl bromide with sodium azide.

- Ethyl propiolate as the alkyne component.

-

- Copper sulfate pentahydrate and sodium ascorbate as the catalytic system.

- Solvent mixture of tert-butanol and water (2:1).

- Reaction time: approximately 8 hours at ambient temperature.

Outcome :

- Formation of ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate with high regioselectivity for the 1,4-disubstituted triazole isomer.

This method is well-documented for synthesizing substituted 1,2,3-triazole esters and is adaptable for various benzyl substituents, including 4-methoxybenzyl.

Esterification to Form the Ethyl Carboxylate

The final step involves methylation or ethylation of the carboxylic acid to yield the ethyl ester.

-

- The mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid is dissolved in a mixed solvent system of tetrahydrofuran/methyl tetrahydrofuran and N,N-dimethylformamide or N,N-dimethylacetamide.

- Alkali (potassium carbonate or similar) and an alkyl halide (methyl iodide or ethyl iodide) are added.

- The reaction is conducted at temperatures ranging from 0° C to 80° C for 5 to 48 hours.

- After reaction completion, aqueous workup and extraction with organic solvents are performed.

- The organic layer is dried and concentrated, followed by crystallization to isolate the ester.

Alternative Synthetic Routes and Considerations

Direct Alkylation of the Triazole Nitrogen :

- Alkylation of 1H-1,2,3-triazole derivatives with 4-methoxybenzyl chloride under basic conditions (e.g., potassium carbonate in toluene) can furnish the N-substituted triazole.

- This method requires careful control of reaction time and temperature (reflux at ~80° C for extended periods) to achieve high conversion.

One-Pot or Sequential Reactions :

- Some protocols integrate azide formation, cycloaddition, and esterification in a streamlined sequence to improve efficiency and reduce purification steps.

- However, the selective bromination step generally requires isolated intermediates for optimal control.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Temperature | Time | Outcome/Product |

|---|---|---|---|---|---|

| 1 | Azide-Alkyne Cycloaddition | 4-Methoxybenzyl bromide → sodium azide; CuSO4, sodium ascorbate, ethyl propiolate | Ambient | 8 hours | Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate |

| 2 | Selective Bromination & Carboxylation | 1-substituted-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride, CO2 | −78° C to 0° C, then warming | 0.5–2 h + CO2 bubbling | 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid |

| 3 | Esterification | Alkali (K2CO3), ethyl iodide, THF/DMF solvent system | 0° C to 80° C | 5–48 hours | This compound |

| 4 | Purification | Extraction, drying, crystallization | 0° C to 50° C | Variable | Pure target compound |

Research Findings and Optimization Notes

The use of isopropylmagnesium chloride-lithium chloride composite improves the selectivity and yield of the brominated intermediate by facilitating controlled monodebromination.

The regioselectivity of the azide-alkyne cycloaddition is consistently high under copper(I) catalysis, favoring the 1,4-disubstituted triazole, which is essential for the correct substitution pattern.

The esterification step benefits from mixed solvent systems (THF with polar aprotic solvents like DMF) to enhance solubility and reaction rates.

Crystallization temperatures and solvent ratios are critical for isolating pure products and separating closely related isomers or side products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, products like amines, thiols, or azides.

Oxidation Products: Corresponding oxides or hydroxyl derivatives.

Reduction Products: De-brominated triazole derivatives.

Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromine atom and methoxybenzyl group can enhance the compound’s binding affinity and specificity. The ethyl ester group can facilitate the compound’s transport across cell membranes.

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 of the triazole ring significantly influences the compound's physical, chemical, and biological properties. Below is a comparative analysis:

Key Observations :

- Electronic Effects : The electron-withdrawing nature of Br may stabilize the triazole ring, contrasting with the electron-donating NH₂ group .

- Biological Activity : Analogs with bulkier substituents (e.g., Br, Cl) may exhibit reduced antiproliferative activity compared to smaller groups (e.g., CH₃) due to steric interference with target binding .

Substituent Effects on the Benzyl Group

The 4-methoxybenzyl group at position 1 distinguishes the target compound from analogs with alternative aromatic or heteroaromatic substituents:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound enhances electron density on the triazole ring, favoring electrophilic substitutions, whereas nitro groups (e.g., in ) deactivate the ring .

- Crystal Packing : Methoxybenzyl derivatives often exhibit intermolecular π-π interactions and hydrogen bonding, as seen in Hirshfeld surface analyses of related compounds .

Biological Activity

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 2361218-30-4) is a synthetic compound belonging to the triazole family, which has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H14BrN3O |

| Molecular Weight | 340.18 g/mol |

| Physical State | Solid |

| CAS Number | 2361218-30-4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of several triazole derivatives, including this compound, it was found to exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The compound demonstrated an IC50 value of approximately 2.6 μM against HCT116 cells, indicating strong activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Triazole compounds are known for their ability to inhibit bacterial growth.

Antimicrobial Efficacy

In vitro studies revealed that this compound exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be lower than those of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and bacterial metabolism. Specifically, it has been suggested that triazoles may act by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis in both cancer cells and bacteria .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methoxybenzyl group’s aromatic protons appear as distinct doublets (~6.8–7.3 ppm), while the triazole proton is absent due to substitution .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Anisotropic displacement parameters validate molecular geometry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z ~352–355 for C₁₃H₁₄BrN₃O₃) .

How does the bromine substituent influence the compound’s reactivity and interaction with biological targets?

Advanced

The electron-withdrawing bromine at position 5:

- Enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling for further derivatization) .

- Modulates binding to biological targets (e.g., enzymes like cytochrome P450) by altering electron density in the triazole ring, as seen in analogous triazole derivatives .

Comparative studies with chloro or methyl analogs reveal bromine’s superior binding affinity due to its larger van der Waals radius and polarizability .

What are the methodological challenges in analyzing regioselectivity during the synthesis of triazole derivatives like this compound?

Advanced

Regioselectivity in CuAAC typically favors the 1,4-disubstituted triazole, but competing pathways may arise:

- Catalyst loading : Excess Cu(I) can lead to byproducts; optimal loading (5–10 mol%) ensures selectivity .

- Steric effects : Bulky substituents (e.g., 4-methoxybenzyl) direct regiochemistry. Computational modeling (DFT) predicts transition-state stability to rationalize selectivity .

- Kinetic vs. thermodynamic control : Reaction temperature and time influence product distribution. Low temperatures favor kinetic products, while prolonged heating may equilibrate isomers .

How can computational chemistry methods predict the binding affinity of this compound with enzymes like cytochrome P450?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina simulates ligand-enzyme interactions. The triazole core’s nitrogen atoms form hydrogen bonds with active-site residues, while the bromine enhances hydrophobic contacts .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time. For example, simulations of similar triazoles show stable interactions with fungal CYP51 (target for antifungal activity) .

- QSAR Models : Quantitative structure-activity relationships correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency .

What strategies are employed to resolve contradictions in crystallographic data for such triazole derivatives?

Q. Advanced

- High-Resolution Data : Collect diffraction data at synchrotron facilities (resolution ≤ 0.8 Å) to reduce ambiguity in electron density maps .

- Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twin domains, common in triazole crystals due to packing symmetry .

- Validation Tools : Check geometric outliers (e.g., bond lengths, R-factors) using CCDC’s Mercury or PLATON. Discrepancies may indicate disorder or incorrect space group assignment .

How should researchers handle and store this compound to ensure stability?

Q. Basic

- Storage Conditions : Store at 2–8°C in airtight, light-protected containers to prevent degradation. The methoxy group is susceptible to oxidation, necessitating inert atmospheres (N₂ or Ar) for long-term storage .

- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and humidity. Monitor via HPLC to identify decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.